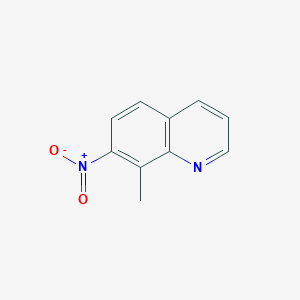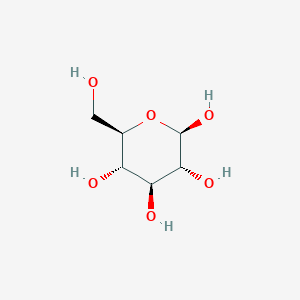![molecular formula C8H16ClNO3S B184798 Morpholine, 4-[(1-chlorobutyl)sulfonyl]- CAS No. 69083-62-1](/img/structure/B184798.png)
Morpholine, 4-[(1-chlorobutyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- is a chemical compound that has been widely used in scientific research. It is a type of sulfone that has a variety of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- works by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has a variety of biochemical and physiological effects. It has been shown to have anticonvulsant properties, which make it useful in the treatment of epilepsy. It has also been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions. Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has also been shown to have analgesic properties, which make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations as well. It is toxic and must be handled with care. It also has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving Morpholine, 4-[(1-chlorobutyl)sulfonyl]-. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential as a drug for the treatment of various diseases. Additionally, the biochemical and physiological effects of the compound could be further explored to better understand its mechanism of action. Finally, the compound could be used as a starting material for the synthesis of new compounds with unique properties.
Conclusion:
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- is a versatile compound that has a variety of applications in scientific research. It has been used as a reagent, a precursor, and a catalyst in various chemical reactions. It has also been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. While it has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research involving Morpholine, 4-[(1-chlorobutyl)sulfonyl]-, including the development of new synthetic methods, investigation of its potential as a drug, and exploration of its biochemical and physiological effects.
Méthodes De Synthèse
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- can be synthesized using a variety of methods. One of the most common methods is the reaction between morpholine and 1-chlorobutane in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product along with sodium chloride as a byproduct. Another method involves the reaction between morpholine and 1-chlorobutane in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a precursor in the synthesis of sulfonamides, which are important drugs used in the treatment of bacterial infections. Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has also been used as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
69083-62-1 |
|---|---|
Nom du produit |
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- |
Formule moléculaire |
C8H16ClNO3S |
Poids moléculaire |
241.74 g/mol |
Nom IUPAC |
4-(1-chlorobutylsulfonyl)morpholine |
InChI |
InChI=1S/C8H16ClNO3S/c1-2-3-8(9)14(11,12)10-4-6-13-7-5-10/h8H,2-7H2,1H3 |
Clé InChI |
VZAKXPODXDPZME-UHFFFAOYSA-N |
SMILES |
CCCC(S(=O)(=O)N1CCOCC1)Cl |
SMILES canonique |
CCCC(S(=O)(=O)N1CCOCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



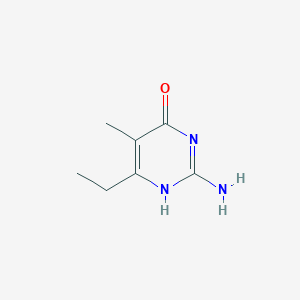

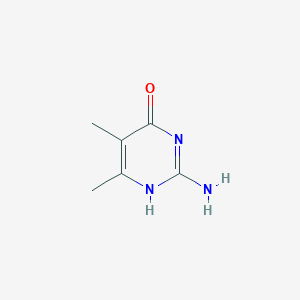
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
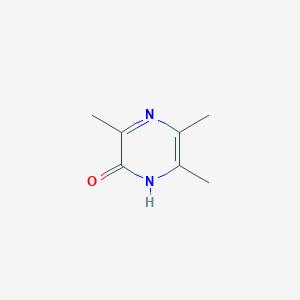
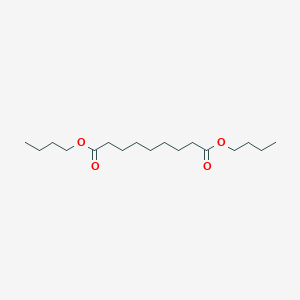
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
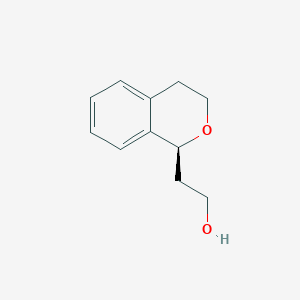
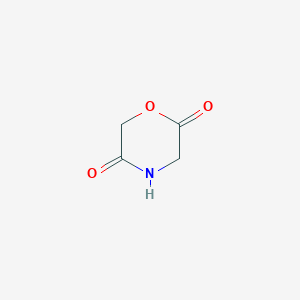
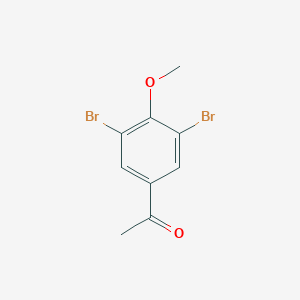
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)

